molecular formula C5H9ClO B3249821 (R)-1-Chloropent-4-EN-2-OL CAS No. 197899-19-7

(R)-1-Chloropent-4-EN-2-OL

Cat. No.: B3249821
CAS No.: 197899-19-7
M. Wt: 120.58 g/mol
InChI Key: RNJUQGWFGIUDIE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Chloropent-4-EN-2-OL is an organic compound characterized by the presence of a chlorine atom, a hydroxyl group, and a double bond within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Chloropent-4-EN-2-OL can be achieved through several methods. One common approach involves the chlorination of pent-4-en-2-ol. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-1-Chloropent-4-EN-2-OL may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-Chloropent-4-EN-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 1-chloropent-4-en-2-one.

    Reduction: Formation of 1-chloropentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-Chloropent-4-EN-2-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Chloropent-4-EN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the hydroxyl group allows the compound to form hydrogen bonds and other interactions with its targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Chloropent-4-EN-2-OL: The enantiomer of ®-1-Chloropent-4-EN-2-OL, which may exhibit different biological activity.

    1-Chloropent-4-EN-2-one: A related compound with a carbonyl group instead of a hydroxyl group.

    1-Chloropentanol: The saturated analog of ®-1-Chloropent-4-EN-2-OL.

Properties

IUPAC Name

(2R)-1-chloropent-4-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-2-3-5(7)4-6/h2,5,7H,1,3-4H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJUQGWFGIUDIE-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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